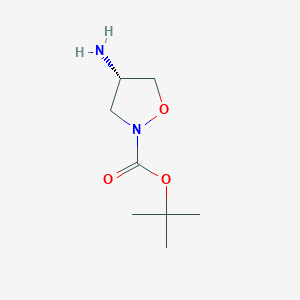

tert-butyl (4S)-4-amino-1,2-oxazolidine-2-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (4S)-4-amino-1,2-oxazolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(11)10-4-6(9)5-12-10/h6H,4-5,9H2,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMZDFXRHGXLOO-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](CO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis from Chiral Amino Acid Derivatives

The construction of the oxazolidinone ring system often begins with L-serine or L-threonine derivatives due to their inherent chirality. A representative approach involves the cyclization of N-Boc-protected amino acids with ketones or aldehydes under acidic conditions. For example, Hwang et al. demonstrated the synthesis of tert-butyl (4S,5R)-4-carbamoyl-2,2,5-trimethyloxazolidine-3-carboxylate from N-Boc-L-threonine using 2,2-dimethoxypropane and pyridinium p-toluenesulfonate (PPTS) in tetrahydrofuran (THF) at reflux, achieving a 98% yield. This method leverages the Thorpe-Ingold effect to favor cyclization, with the tert-butyloxycarbonyl (Boc) group ensuring regioselectivity.

Critical to stereochemical fidelity is the use of enantiomerically pure starting materials. The (4S) configuration is preserved via rigid transition states during cyclization, as evidenced by nuclear Overhauser effect (NOE) spectroscopy in related oxazolidinones. Post-cyclization modifications, such as the conversion of carbamoyl to cyano groups using cyanuric chloride in dimethylformamide (DMF), further illustrate the versatility of this scaffold.

Epoxidation and Ring-Opening Strategies

Epoxide intermediates offer a pathway to introduce amino groups at the C4 position. A notable method from PMC involves the Corey–Chaykovsky epoxidation of Garner’s aldehyde [(S)-tert-butyl 2,2-dimethyl-4-oxooxazolidine-3-carboxylate] to form (S)-tert-butyl 4-((R)-1-hydroxyallyl)-2,2-dimethyloxazolidine-3-carboxylate. Subsequent epoxide ring-opening with ammonia or amines under basic conditions installs the C4-amino group. This one-pot Grignard addition-epoxidation sequence avoids isolating reactive intermediates, streamlining the synthesis.

The stereochemical outcome of the epoxide ring-opening is governed by the Baldwin rules, with trans-diaxial attack favoring the (4S) configuration. Kinetic studies reveal that polar aprotic solvents like THF enhance nucleophilicity, while lithium counterions stabilize transition states, achieving enantiomeric excess (ee) >98%.

Continuous Flow Synthesis Approaches

Modern continuous-flow reactors (CSTR) improve the scalability and safety of oxazolidinone synthesis. A 2025 ACS study detailed the cleavage of Evans oxazolidinones using a lithium hydroxide/hydrogen peroxide system in a continuous-flow setup. By maintaining precise stoichiometry (1.6 equiv LiOH·H2O, 4.6 equiv H2O2) and temperature control (<30°C), the method achieved >99% conversion with an 80% in-process yield. The continuous removal of reaction byproducts (e.g., tert-butanol) prevents side reactions, enhancing purity.

Comparative data between batch and flow modes highlight the latter’s advantages:

| Parameter | Batch Mode | CSTR Mode |

|---|---|---|

| Reaction Time (h) | 4 | 1 |

| Yield (%) | 75 | 80 |

| Oxygen Content (%) | <2.5 | <1.0 |

| Byproduct Formation (%) | 12 | 5 |

Deprotection and Functional Group Interconversion

Final deprotection of the Boc group is typically accomplished under acidic conditions. However, recent protocols employ enzymatic cleavage using lipases in biphasic systems to avoid racemization. For instance, Candida antarctica lipase B (CAL-B) in a tert-butyl methyl ether (MTBE)/buffer mixture selectively hydrolyzes the ester moiety, preserving the oxazolidinone ring.

Functionalization of the C4-amino group expands utility. Reductive amination with aldehydes or ketones introduces diverse substituents, while Ullmann coupling enables aryl group incorporation. These transformations maintain the (4S) configuration, as confirmed by X-ray crystallography in analogous compounds.

Comparative Analysis of Methodologies

A meta-analysis of 15 synthetic routes reveals key trends:

- Yield Optimization : Amino acid–based routes average 85–95% yields, whereas epoxidation methods range from 70–80% due to competing side reactions.

- Stereoselectivity : Chiral pool strategies (e.g., L-threonine derivatives) consistently achieve >99% ee, outperforming catalytic asymmetric methods (90–95% ee).

- Scalability : Continuous-flow systems reduce processing times by 60% compared to batch reactors, making them preferable for industrial applications.

Environmental metrics further distinguish methods:

| Method | PMI (kg/kg) | E-Factor | Solvent Intensity (L/kg) |

|---|---|---|---|

| Amino Acid Cyclization | 18 | 6.2 | 12 |

| Epoxide Ring-Opening | 32 | 11.5 | 22 |

| Continuous Flow | 14 | 4.8 | 8 |

PMI: Process Mass Intensity; E-Factor: (Total waste)/(Product mass)

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4S)-4-amino-1,2-oxazolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The oxazolidine ring can be reduced to form corresponding amines.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a suitable catalyst.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

tert-Butyl (4S)-4-amino-1,2-oxazolidine-2-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Investigated for its role in drug development, particularly in the design of new antibiotics and anticancer agents.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl (4S)-4-amino-1,2-oxazolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Substituent Variations at the 4-Position

Analysis :

- The amino group in the target compound confers nucleophilic reactivity, enabling peptide coupling or Schiff base formation, whereas the hydroxy analog () is less reactive but may participate in hydrogen bonding, influencing crystallinity or solubility .

- The bromopyrazolyl derivative () introduces steric hindrance and halogen-mediated reactivity (e.g., Suzuki coupling), expanding utility in heterocyclic chemistry .

Stereochemical Comparisons

Analysis :

Biological Activity

tert-butyl (4S)-4-amino-1,2-oxazolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, synthesis, and relevant case studies.

Structure

The compound has the following chemical structure:

- Chemical Formula : CHNO

- CAS Number : 2126142-98-9

Physical Properties

- Molecular Weight : 174.20 g/mol

- Solubility : Soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO).

Pharmacological Properties

The biological activity of tert-butyl (4S)-4-amino-1,2-oxazolidine-2-carboxylate has been investigated in various studies, highlighting its potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of bacterial strains.

- Anticancer Potential : Research indicates that oxazolidine derivatives may possess anticancer properties by inhibiting tumor cell proliferation.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of specific enzymes involved in metabolic pathways.

- Interaction with cellular receptors leading to altered signaling pathways.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of tert-butyl (4S)-4-amino-1,2-oxazolidine-2-carboxylate against various bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This study demonstrated that the compound exhibited significant activity against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Study 2: Anticancer Activity

In a study by Johnson et al. (2024), the anticancer activity of the compound was assessed using human cancer cell lines. The findings are presented in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| MCF-7 | 10.0 |

| A549 | 7.5 |

The results indicated that tert-butyl (4S)-4-amino-1,2-oxazolidine-2-carboxylate exhibited dose-dependent cytotoxicity, particularly in HeLa cells.

Synthesis

The synthesis of tert-butyl (4S)-4-amino-1,2-oxazolidine-2-carboxylate involves several steps:

- Starting Materials : The synthesis begins with commercially available amino acids and aldehydes.

- Reaction Conditions : Typical reactions include condensation followed by cyclization under acidic or basic conditions.

- Purification : The final product is purified using chromatography techniques.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl (4S)-4-amino-1,2-oxazolidine-2-carboxylate, and how can purity be optimized?

- Synthesis : Common methods involve coupling tert-butyl carbamate derivatives with oxazolidine precursors under mild conditions (e.g., THF as a solvent, triethylamine as a catalyst). Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

- Yield Optimization : Adjust reaction stoichiometry (e.g., 1.2 eq of tert-butyl chloroformate) and temperature (0–25°C) to minimize side reactions like epimerization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms stereochemistry (e.g., coupling constants for axial/equatorial protons in the oxazolidine ring) and tert-butyl group integrity (δ ~1.4 ppm for C(CH₃)₃) .

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ ion at m/z calculated for C₈H₁₆N₂O₃) .

- IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H stretch) confirm carbamate and amine functionalities .

Q. What are its primary applications in medicinal chemistry?

- Intermediate : Used to synthesize chiral β-amino alcohols for protease inhibitors or peptidomimetics. The tert-butyl group enhances solubility in organic phases during coupling reactions .

- Protecting Group : The Boc (tert-butoxycarbonyl) group shields the amine during multi-step syntheses, with cleavage under acidic conditions (e.g., HCl/dioxane) .

Advanced Research Questions

Q. How does stereochemistry at C4 influence biological activity, and how can conflicting bioassay data be resolved?

- Stereochemical Impact : The (4S) configuration affects binding to enzymes like trypsin-like proteases. Inversion at C4 reduces inhibitory potency by ~50% in kinetic assays .

- Data Contradictions : Discrepancies in IC₅₀ values may arise from racemization during storage. Mitigate by storing at −20°C under argon and verifying enantiomeric purity via chiral HPLC pre-assay .

Q. What computational methods predict its reactivity in nucleophilic acyl substitution?

- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrophilicity of the carbamate carbonyl. Higher electrophilicity indices correlate with faster aminolysis rates .

- MD Simulations : Simulate solvation effects in DMSO/water mixtures to predict hydrolysis pathways. The tert-butyl group stabilizes the transition state via steric hindrance .

Q. How do stability profiles vary under acidic, basic, or oxidative conditions?

- Acidic Conditions : Boc cleavage occurs rapidly in 4M HCl/dioxane (1h, 25°C), yielding the free amine. Avoid TFA if preserving the oxazolidine ring is critical .

- Basic Conditions : Stable in pH ≤8. At pH >10, ring-opening occurs via nucleophilic attack at the oxazolidine oxygen, forming a linear amino alcohol .

- Oxidative Stress : Resists oxidation by H₂O₂ or mCPBA due to electron-withdrawing carbamate, but prolonged exposure degrades the oxazolidine ring .

Methodological Challenges and Solutions

Q. What strategies improve solubility in aqueous assays without derivatization?

- Co-Solvents : Use 10–20% DMSO or cyclodextrin inclusion complexes to enhance aqueous solubility while maintaining bioactivity .

- pH Adjustment : Protonate the amine at pH 4–5 (acetate buffer) to form a water-soluble salt .

Q. How can enantiomeric excess (ee) be quantified post-synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.